Begacestat

Catalog No.
S520703
CAS No.
769169-27-9
M.F
C9H8ClF6NO3S2
M. Wt
391.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Begacestat

CAS Number

769169-27-9

Product Name

Begacestat

IUPAC Name

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide

Molecular Formula

C9H8ClF6NO3S2

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1

InChI Key

PSXOKXJMVRSARX-SCSAIBSYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSI-953; GSI953; GSI 953; Begacestat

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F

The exact mass of the compound Begacestat is 390.9538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Begacestat (also known as GSI-953) is a highly selective thiophene sulfonamide γ-secretase inhibitor engineered specifically to reduce amyloid-beta (Aβ) production while preserving critical Notch signaling pathways [1]. With an IC50 of 15 nM for Aβ40, it is widely utilized as a benchmark compound in Alzheimer's disease research and neuropharmacology [2]. For procurement and laboratory formulation, Begacestat demonstrates high solubility in standard organic solvents (≥15 mg/mL in DMSO) and is highly compatible with PEG300/Tween-80/Saline vehicles for in vivo oral dosing, making it a highly processable and reliable precursor for advanced neurodegenerative disease modeling [REFS-1, REFS-2].

Substituting Begacestat with earlier-generation, broad-spectrum γ-secretase inhibitors such as DAPT or Semagacestat introduces severe experimental confounding variables due to off-target Notch inhibition[1]. Non-selective GSIs indiscriminately block Notch cleavage, leading to significant dose-limiting gastrointestinal toxicity, immunosuppression, and altered cellular differentiation in long-term assays and in vivo models [2]. Procurement of Begacestat mitigates this risk by providing a 14-fold selectivity window for APP over Notch, ensuring that downstream phenotypic readouts and Aβ-lowering efficacy are not compromised by generalized Notch-related systemic toxicity[REFS-1, REFS-2].

APP over Notch-1 Cleavage Selectivity

Begacestat was specifically developed to overcome the Notch-related toxicity of first-generation GSIs. In cellular cleavage assays, Begacestat demonstrates a 14-fold selectivity for APP processing over Notch-1[1]. In contrast, Semagacestat exhibits only a ~3-fold selectivity, and DAPT lacks Notch-sparing selectivity entirely [REFS-1, REFS-2].

Evidence DimensionIn vitro functional selectivity ratio (APP vs. Notch cleavage)
Target Compound DataBegacestat (14-fold selectivity for APP over Notch)
Comparator Or BaselineSemagacestat (~3-fold selectivity) and DAPT (non-selective)
Quantified Difference~4.6x greater Notch-sparing selectivity than Semagacestat
ConditionsCellular cleavage assays

Crucial for procurement in long-term in vivo studies where avoiding Notch-related gastrointestinal and immunological toxicity is a primary experimental requirement.

In Vivo Dosing Efficiency and Aβ Reduction

Begacestat exhibits vastly superior in vivo potency compared to standard benchmark GSIs like DAPT. When administered orally to Tg2576 transgenic mice, Begacestat requires only a 5 mg/kg dose to achieve a 25% reduction in brain Aβ42 levels at 4 hours post-dose [1]. Achieving a comparable ~25% reduction with DAPT requires a massive 100 mg/kg oral dose under identical conditions [1].

Evidence DimensionOral dose required for ~25% brain Aβ42 reduction
Target Compound DataBegacestat (5 mg/kg p.o.)
Comparator Or BaselineDAPT (100 mg/kg p.o.)
Quantified Difference20-fold lower oral dose requirement for equivalent in vivo efficacy
ConditionsTg2576 transgenic mouse model, 4-hour post-dose measurement

Drastically reduces the mass of API required per animal, lowering procurement costs and minimizing formulation-related vehicle toxicity in behavioral studies.

PSEN1-Complex Specificity

Beyond APP/Notch selectivity, Begacestat differentiates itself by its binding profile across specific γ-secretase catalytic subunits. Begacestat demonstrates moderate selectivity (up to ~41-fold) for PSEN1-containing complexes over PSEN2-containing complexes [1]. In contrast, broad-spectrum inhibitors such as DAPT, Semagacestat, and LY411575 exhibit <10-fold selectivity between these complexes, indiscriminately inhibiting both [1].

Evidence DimensionSelectivity ratio for PSEN1- vs. PSEN2-containing γ-secretase complexes
Target Compound DataBegacestat (Up to ~41-fold selectivity for PSEN1 over PSEN2)
Comparator Or BaselineSemagacestat, DAPT, and LY411575 (<10-fold selectivity)
Quantified Difference>4-fold higher specificity for PSEN1 complexes compared to broad-spectrum GSIs
ConditionsIn vitro enzymatic activity assays across distinct γ-secretase complex cell lines

Provides a superior pharmacological tool for laboratories specifically investigating PSEN1-driven Alzheimer's pathology without confounding PSEN2 inhibition.

In Vivo Alzheimer's Disease Modeling (Tg2576 Mice)

Begacestat is the optimal choice for chronic oral dosing in transgenic mouse models (e.g., Tg2576) due to its high potency (5 mg/kg p.o.) and Notch-sparing profile. It allows researchers to study the reversal of cognitive deficits, such as in contextual fear conditioning, without the dose-limiting gastrointestinal toxicity and high API consumption associated with DAPT [1].

APP vs. Notch Pathway Dissection Assays

For in vitro cellular assays requiring the uncoupling of amyloid precursor protein (APP) processing from Notch signaling, Begacestat provides a reliable 14-fold selectivity window. This makes it a preferred chemical probe over Semagacestat for studying neurogenesis and cell differentiation where Notch signaling must remain intact[1].

PSEN1-Specific Pharmacological Profiling

Because Begacestat exhibits moderate selectivity for PSEN1-containing γ-secretase complexes over PSEN2 complexes, it is highly suitable for biochemical and structural studies aiming to isolate PSEN1-dependent substrate cleavage mechanisms, outperforming broad-spectrum inhibitors like LY411575[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

390.9538321 Da

Monoisotopic Mass

390.9538321 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3666C56BBU

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Aspartic peptidases [EC:3.4.23.-]
PSEN1/PSENEN/NCSTN/APH1A [HSA:5663 55851 23385 51107] [KO:K04505 K06170 K06171 K06172]

Other CAS

769169-27-9

Wikipedia

Begacestat

Dates

Last modified: 08-15-2023
1: Probst G, Aubele DL, Bowers S, Dressen D, Garofalo AW, Hom RK, Konradi AW, Marugg JL, Mattson MN, Neitzel ML, Semko CM, Sham HL, Smith J, Sun M, Truong AP, Ye XM, Xu YZ, Dappen MS, Jagodzinski JJ, Keim PS, Peterson B, Latimer LH, Quincy D, Wu J, Goldbach E, Ness DK, Quinn KP, Sauer JM, Wong K, Zhang H, Zmolek W, Brigham EF, Kholodenko D, Hu K, Kwong GT, Lee M, Liao A, Motter RN, Sacayon P, Santiago P, Willits C, Bard F, Bova MP, Hemphill SS, Nguyen L, Ruslim L, Tanaka K, Tanaka P, Wallace W, Yednock TA, Basi GS. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro- 1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydr o-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. J Med Chem. 2013 Jul 11;56(13):5261-74. doi: 10.1021/jm301741t. Epub 2013 Jun 20. PubMed PMID: 23713656.
2: Niva C, Parkinson J, Olsson F, van Schaick E, Lundkvist J, Visser SA. Has inhibition of Aβ production adequately been tested as therapeutic approach in mild AD? A model-based meta-analysis of γ-secretase inhibitor data. Eur J Clin Pharmacol. 2013 Jun;69(6):1247-60. doi: 10.1007/s00228-012-1459-3. Epub 2013 Jan 4. PubMed PMID: 23288352.
3: McKee TD, Loureiro RM, Dumin JA, Zarayskiy V, Tate B. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates. J Neurosci Methods. 2013 Feb 15;213(1):14-21. doi: 10.1016/j.jneumeth.2012.11.011. Epub 2012 Dec 7. PubMed PMID: 23219895.
4: Hopkins CR. ACS chemical neuroscience molecule spotlight on Begacestat (GSI-953). ACS Chem Neurosci. 2012 Jan 18;3(1):3-4. doi: 10.1021/cn200124u. PubMed PMID: 22860177; PubMed Central PMCID: PMC3369785.
5: Kirk R. Clinical trials in CNS--SMi's eighth annual conference. IDrugs. 2010 Feb;13(2):66-9. PubMed PMID: 20127552.
6: Tomita T. [Alzheimer's disease treatment by inhibition/modulation of the gamma-secretase activity]. Rinsho Shinkeigaku. 2009 Nov;49(11):845-7. Review. Japanese. PubMed PMID: 20030227.
7: Martone RL, Zhou H, Atchison K, Comery T, Xu JZ, Huang X, Gong X, Jin M, Kreft A, Harrison B, Mayer SC, Aschmies S, Gonzales C, Zaleska MM, Riddell DR, Wagner E, Lu P, Sun SC, Sonnenberg-Reines J, Oganesian A, Adkins K, Leach MW, Clarke DW, Huryn D, Abou-Gharbia M, Magolda R, Bard J, Frick G, Raje S, Forlow SB, Balliet C, Burczynski ME, Reinhart PH, Wan HI, Pangalos MN, Jacobsen JS. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease. J Pharmacol Exp Ther. 2009 Nov;331(2):598-608. doi: 10.1124/jpet.109.152975. Epub 2009 Aug 11. PubMed PMID: 19671883.
8: Mayer SC, Kreft AF, Harrison B, Abou-Gharbia M, Antane M, Aschmies S, Atchison K, Chlenov M, Cole DC, Comery T, Diamantidis G, Ellingboe J, Fan K, Galante R, Gonzales C, Ho DM, Hoke ME, Hu Y, Huryn D, Jain U, Jin M, Kremer K, Kubrak D, Lin M, Lu P, Magolda R, Martone R, Moore W, Oganesian A, Pangalos MN, Porte A, Reinhart P, Resnick L, Riddell DR, Sonnenberg-Reines J, Stock JR, Sun SC, Wagner E, Wang T, Woller K, Xu Z, Zaleska MM, Zeldis J, Zhang M, Zhou H, Jacobsen JS. Discovery of begacestat, a Notch-1-sparing gamma-secretase inhibitor for the treatment of Alzheimer's disease. J Med Chem. 2008 Dec 11;51(23):7348-51. doi: 10.1021/jm801252w. PubMed PMID: 19012391.

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